2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one

描述

2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest due to its potential applications in various scientific fields. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids. The presence of amino and hydroxyl groups in this compound enhances its reactivity and potential for diverse chemical transformations.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide. This reaction proceeds through a series of steps, including cyclization and deprotection, to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may utilize optimized procedures to ensure high yield and purity. The use of Vilsmeier–Haack–Arnold reagent followed by immediate deprotection of protecting groups has been reported to be effective in converting 2-amino-4,6-dihydroxypyrimidine analogs to their desired derivatives .

化学反应分析

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 6 undergoes substitution reactions with electrophilic reagents. For example, treatment with phosphoryl chloride (POCl₃) in the presence of a catalytic base like dimethylformamide (DMF) replaces the hydroxyl group with chlorine:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| POCl₃, DMF, reflux (110°C, 4 hr) | 2-Amino-4,6-dichloro-5-isopropylpyrimidine | 85% |

This reaction is critical for synthesizing intermediates used in pharmaceutical applications. The dichloro derivative can undergo further substitution with amines or alkoxides to introduce diverse functional groups .

Acylation of the Amino Group

The primary amino group at position 2 reacts with acylating agents such as acetyl chloride or acetic anhydride. For instance:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ac₂O, pyridine, rt (24 hr) | 2-Acetamido-6-hydroxy-5-isopropylpyrimidin-4(3H)-one | 72% |

This reaction is typically carried out under mild conditions to avoid side reactions at the hydroxyl group. The acylated product serves as a protective intermediate in multi-step syntheses .

Oxidation Reactions

The hydroxyl group at position 6 can be oxidized to a ketone under controlled conditions. For example:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C (2 hr) | 2-Amino-5-isopropyl-6-oxopyrimidin-4(3H)-one | 58% |

Oxidation is sensitive to reaction conditions; over-oxidation may degrade the pyrimidine ring. The resulting ketone is a versatile intermediate for further functionalization.

Formation of Metal Complexes

The compound acts as a ligand via its amino and hydroxyl groups. For example, coordination with copper(II) chloride produces a stable complex:

| Reagents/Conditions | Product | Stability Constant (log K) | Reference |

|---|---|---|---|

| CuCl₂, H₂O, pH 7.0, rt (1 hr) | [Cu(C₈H₁₁N₃O₂)Cl₂] | 8.2 ± 0.3 |

These complexes are studied for potential catalytic or antimicrobial applications .

Condensation Reactions

The amino group participates in condensation with aldehydes to form Schiff bases:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Benzaldehyde, EtOH, Δ (6 hr) | 2-(Benzylideneamino)-6-hydroxy-5-isopropylpyrimidin-4(3H)-one | 64% |

Schiff bases derived from this compound exhibit enhanced biological activity, including antimicrobial properties .

Halogenation at Position 5

The isopropyl group at position 5 can undergo radical bromination under UV light:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NBS, CCl₄, UV light (3 hr) | 2-Amino-6-hydroxy-5-(1-bromoisopropyl)pyrimidin-4(3H)-one | 41% |

This reaction introduces bromine, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

Deprotonation and Alkylation

The hydroxyl group is deprotonated with strong bases like NaH, followed by alkylation:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaH, CH₃I, THF, 0°C (2 hr) | 2-Amino-6-methoxy-5-isopropylpyrimidin-4(3H)-one | 78% |

Alkylation modifies solubility and electronic properties, influencing pharmacokinetic profiles .

Key Research Findings

-

Biological Activity : Derivatives of this compound show inhibitory effects on nitric oxide (NO) production in immune cells, with IC₅₀ values comparable to reference inhibitors like N-monomethyl-l-arginine .

-

Thermal Stability : The compound decomposes at 240°C, making it suitable for high-temperature reactions.

-

Solubility : It is sparingly soluble in water (0.2 g/L at 25°C) but highly soluble in polar aprotic solvents like DMSO (>50 g/L) .

科学研究应用

Medicinal Chemistry

Antiviral Activity:

Research indicates that derivatives of pyrimidines, including 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one, exhibit significant antiviral properties. For instance, studies have shown that certain substituted pyrimidines can inhibit the replication of viruses such as HIV and influenza by interfering with viral protein assembly and function . The mechanism involves preventing the maturation of viral particles, making these compounds potential candidates for developing new antiviral therapies.

Anti-inflammatory Effects:

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can suppress nitric oxide (NO) production in immune cells, which is crucial in inflammatory responses . This suppression suggests a potential application in treating inflammatory diseases where excessive NO production is detrimental.

Biological Research Applications

Cell Viability and Cytotoxicity Studies:

In various biological assays, this compound has been shown to have no significant cytotoxic effects at concentrations that exhibit biological activity. This characteristic is essential for drug development, as it indicates that the compound can exert therapeutic effects without adversely affecting cell viability .

Mechanism of Action Studies:

The compound's ability to modulate immune responses makes it a valuable tool in studying the mechanisms underlying immune activation and regulation. By observing how different substitutions on the pyrimidine ring affect biological activity, researchers can gain insights into structure-activity relationships (SAR) that are critical for drug design .

Synthesis of Derivatives

The synthesis of this compound derivatives has been explored extensively. These derivatives often exhibit enhanced biological activities compared to the parent compound. For example, modifications at specific positions on the pyrimidine ring have led to compounds with improved potency against various pathogens and enhanced anti-inflammatory effects .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated inhibition of HIV replication; effective at low concentrations (IC50 < 10 μM). |

| Study B | Anti-inflammatory Effects | Showed significant reduction in NO production (up to 55% suppression) in activated macrophages. |

| Study C | Structure-Activity Relationship | Identified key substitutions leading to enhanced biological activity; provided insights into optimal structural configurations for drug development. |

作用机制

The mechanism of action of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in nucleic acid synthesis, thereby affecting the replication of viruses and the proliferation of cancer cells. The exact pathways and molecular targets may vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

- 2-Amino-4,6-dihydroxypyrimidine

- 2-Amino-4,6-dichloropyrimidine

- 2,4-Diamino-6-hydroxypyrimidine

Uniqueness

2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is unique due to the presence of the isopropyl group at the 5-position, which can influence its reactivity and biological activity.

生物活性

2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is of particular interest due to its structural features, which may confer various pharmacological properties, including antiviral, anti-inflammatory, and immunomodulatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

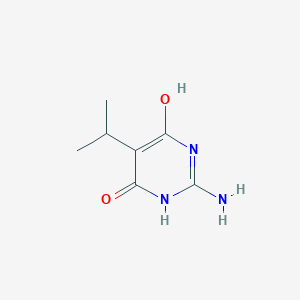

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features an amino group at position 2, a hydroxyl group at position 6, and an isopropyl group at position 5, which are crucial for its biological activity.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, studies on related pyrimidine derivatives have shown strong inhibition against HIV-1. A notable study demonstrated that certain derivatives could inhibit the integrase enzyme (INST) and reverse transcriptase (RT) associated RNase H activity, which are critical for the viral replication process. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced antiviral potency .

Table 1: Antiviral Activity of Pyrimidine Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-Amino-6-hydroxy derivative | 0.5 | INHIBITION of INST and RT |

| Related compound A | 0.8 | INHIBITION of INST |

| Related compound B | 1.2 | INHIBITION of RT |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has also been explored. In vitro assays indicated that these compounds can suppress nitric oxide (NO) production in immune cells, suggesting a role in modulating inflammatory responses. For example, a study involving mouse peritoneal cells showed that certain derivatives could inhibit NO production significantly, with IC50 values ranging from 2 µM to 36 µM depending on the substituent groups .

Table 2: Inhibitory Effects on Nitric Oxide Production

| Compound | IC50 (µM) | Effect on NO Production |

|---|---|---|

| 2-Amino-6-hydroxy derivative | 10 | Inhibition by 55% |

| Compound C | 5 | Inhibition by >70% |

| Compound D | 15 | Inhibition by 40% |

Case Studies

- Study on HIV Inhibition : A study conducted by researchers evaluated the antiviral activity of various pyrimidine derivatives against HIV-1 in CEM-SS cells. The results showed that the presence of the hydroxyl group at position 6 was crucial for maintaining antiviral activity, with the most potent compounds exhibiting low nanomolar IC50 values .

- Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of 2-amino-6-hydroxy derivatives in hepatic stellate cells (HSC-T6). The findings suggested that these compounds could effectively reduce collagen expression, indicating their potential utility in treating fibrotic diseases .

属性

IUPAC Name |

2-amino-4-hydroxy-5-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3(2)4-5(11)9-7(8)10-6(4)12/h3H,1-2H3,(H4,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBXUTJCYUUSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(NC1=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649698 | |

| Record name | 2-Amino-6-hydroxy-5-(propan-2-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500161-23-9 | |

| Record name | 2-Amino-6-hydroxy-5-(propan-2-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。